![molecular formula C13H15F3N2O B12589147 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 634465-70-6](/img/structure/B12589147.png)
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the reaction of 1-benzylpiperidin-4-one with m-bromo(trifluoromethyl)benzene. The reaction proceeds through an addition, followed by hydrolysis, hydrogenation, and catalytic hydrogenation steps . The resulting product is a white crystalline solid with a melting point of 172-174°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an analgesic agent due to its ability to interact with opioid receptors.
Biological Research: The compound is used in studies related to pain management and the development of new pain-relief medications.
Chemical Research: Researchers explore its reactivity and the formation of new derivatives for various applications.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects by modulating pain signals . The molecular targets include μ-opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has similar analgesic properties and is used in pain management research.
4-(Trifluoromethyl)piperidine: Another compound with a trifluoromethyl group, used in various chemical reactions and studies.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and its potential as an analgesic agent. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
634465-70-6 |
|---|---|
Molekularformel |
C13H15F3N2O |
Molekulargewicht |
272.27 g/mol |
IUPAC-Name |
4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)19)4-6-18-7-5-12/h1-3,8,18H,4-7H2,(H2,17,19) |
InChI-Schlüssel |
ITNPLPRNDLBCBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


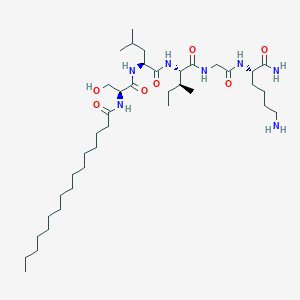
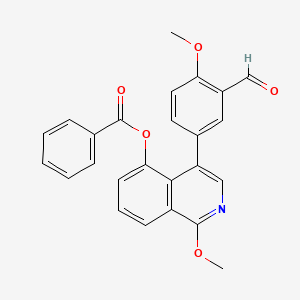


![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
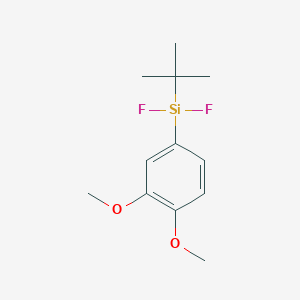
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
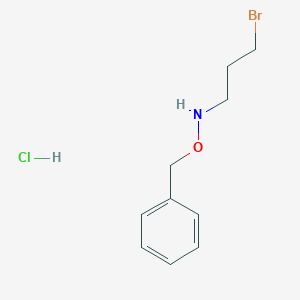
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)
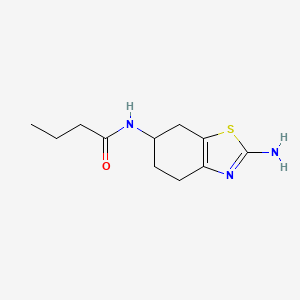
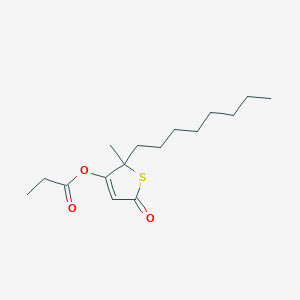
![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
